tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITMN 4077 is a macrocyclic inhibitor known for its antiviral activity against the Hepatitis C virus. It specifically targets the Hepatitis C virus NS3 protease, a crucial enzyme for viral replication. The compound has demonstrated significant efficacy in inhibiting the replication of the Hepatitis C virus in human HuH7 cells, with an effective concentration (EC50) of 2.131 micromolar .
Mechanism of Action
Target of Action
ITMN-4077 is a macrocyclic inhibitor that primarily targets the Hepatitis C Virus (HCV) NS3 protease . The NS3 protease plays a crucial role in the lifecycle of the HCV, making it an attractive target for antiviral drugs.
Mode of Action
ITMN-4077 interacts with the HCV NS3 protease, inhibiting its activity . The inhibition of the NS3 protease disrupts the replication of the HCV, thereby reducing the viral load in the body.
Biochemical Pathways
The NS3 protease is involved in the processing of the HCV polyprotein, a critical step in the replication of the virus. By inhibiting the NS3 protease, ITMN-4077 disrupts this process, preventing the production of new virus particles .
Result of Action
The primary result of ITMN-4077’s action is the reduction of the HCV viral load in the body. By inhibiting the NS3 protease, ITMN-4077 prevents the replication of the virus, leading to a decrease in the number of virus particles .
Biochemical Analysis
Biochemical Properties
ITMN-4077 plays a crucial role in biochemical reactions, particularly in inhibiting the activity of the HCV NS3 protease . The NS3 protease is an enzyme that is essential for the life cycle of the HCV, and inhibition of this enzyme disrupts the viral replication process .
Cellular Effects
ITMN-4077 has been shown to have antiviral activity against HCV-infected human HuH7 cells . The compound inhibits HCV subgenomic replicon replication, thereby affecting various cellular processes .
Molecular Mechanism
The molecular mechanism of ITMN-4077 involves its interaction with the HCV NS3 protease . By binding to this enzyme, ITMN-4077 inhibits its activity, leading to a disruption in the replication of the HCV .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITMN 4077 involves multiple steps, starting with the preparation of the macrocyclic core. The key steps include:
Formation of the Macrocyclic Core: This involves the cyclization of a linear precursor through a series of condensation reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s antiviral activity.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of ITMN 4077 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the linear precursor.
Cyclization and Functionalization: Cyclization of the precursor and subsequent functional group modifications.
Purification and Quality Control: High-performance liquid chromatography (HPLC) and other techniques are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
ITMN 4077 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antiviral properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ITMN 4077, each with potentially different antiviral activities .
Scientific Research Applications
ITMN 4077 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrocyclic inhibitors and their synthesis.
Biology: Employed in research on viral replication mechanisms and antiviral drug development.
Medicine: Investigated for its potential use in treating Hepatitis C infections.
Industry: Utilized in the development of antiviral therapies and as a reference compound in quality control
Comparison with Similar Compounds
Similar Compounds
Boceprevir: Another NS3 protease inhibitor used in the treatment of Hepatitis C.
Telaprevir: A similar compound with a different chemical structure but targeting the same enzyme.
Simeprevir: Another macrocyclic inhibitor with antiviral activity against Hepatitis C.
Uniqueness of ITMN 4077
ITMN 4077 stands out due to its high potency and specific binding affinity for the NS3 protease. Its macrocyclic structure provides stability and enhances its antiviral activity compared to other linear inhibitors. Additionally, ITMN 4077 has shown a favorable safety profile in preclinical studies, making it a promising candidate for further development .
Properties
IUPAC Name |
tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4O8S/c1-25(2,3)38-24(35)27-19-10-8-6-4-5-7-9-16-14-26(16,23(34)29-39(36,37)18-11-12-18)28-21(32)20-13-17(31)15-30(20)22(19)33/h7,9,16-20,31H,4-6,8,10-15H2,1-3H3,(H,27,35)(H,28,32)(H,29,34)/b9-7-/t16-,17-,19+,20+,26-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGKXZHTCMUVEE-JXUUZEIMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)O)C(=O)NS(=O)(=O)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.